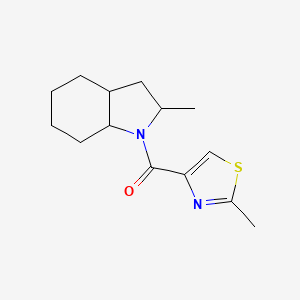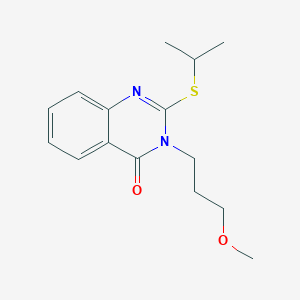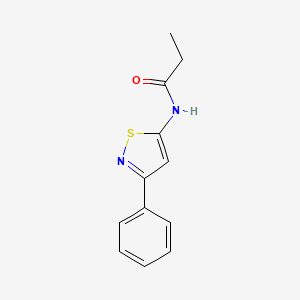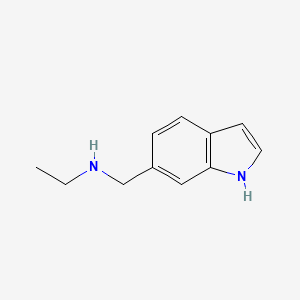
N-(1H-indol-6-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-6-ylmethyl)ethanamine, commonly known as tryptamine, is a naturally occurring compound found in various plants, animals, and fungi. It is a precursor to many important neurotransmitters, including serotonin and melatonin, and has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
Tryptamine acts as a partial agonist at various serotonin receptors, including the 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. It also acts as a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a key role in the regulation of immune function.
Biochemical and physiological effects:
Tryptamine has been shown to increase levels of serotonin and other neurotransmitters in the brain, leading to its potential use as an antidepressant and anxiolytic. It has also been shown to have analgesic effects, possibly through its interaction with opioid receptors. Additionally, tryptamine has been shown to modulate immune function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Tryptamine is a relatively simple compound to synthesize and is readily available from commercial suppliers. However, it is also highly unstable and can degrade rapidly under certain conditions, making it difficult to work with in the laboratory.
Zukünftige Richtungen
1. Further investigation of the potential therapeutic applications of tryptamine, particularly in the treatment of neurological disorders such as depression and anxiety.
2. Development of more stable analogs of tryptamine for use in the laboratory and in clinical settings.
3. Investigation of the role of tryptamine in the regulation of immune function and inflammation.
4. Exploration of the potential use of tryptamine as a tool for studying the mechanisms of neurotransmitter release and synaptic plasticity in the brain.
5. Investigation of the potential use of tryptamine as a treatment for substance abuse disorders, particularly those involving opioids.
Synthesemethoden
Tryptamine can be synthesized through various methods, including the decarboxylation of tryptophan, the reduction of indole-3-acetaldehyde, or the condensation of indole and ethylamine. The most commonly used method involves the reduction of indole-3-acetaldehyde with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Tryptamine has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic. It has also been investigated for its potential as a treatment for migraines, cluster headaches, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(1H-indol-6-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-12-8-9-3-4-10-5-6-13-11(10)7-9/h3-7,12-13H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIPHVJWURTBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(2-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563391.png)

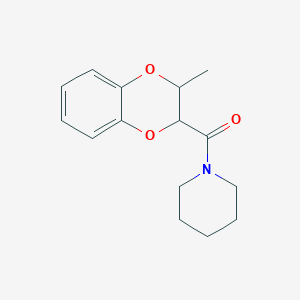

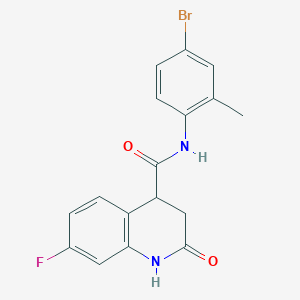
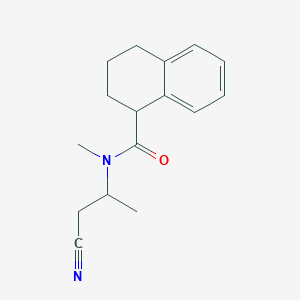
![[2-(Difluoromethylsulfanyl)pyridin-3-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7563423.png)
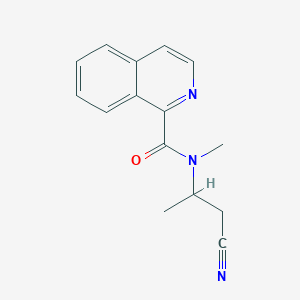
![N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B7563434.png)

![N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B7563442.png)
